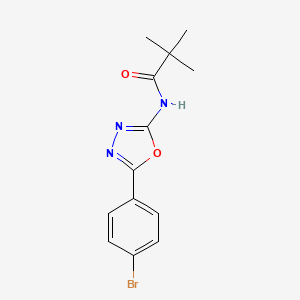

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Scientific Research Applications

1. Anticancer Properties

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide and its analogs exhibit notable anticancer activities. For instance, a series of similar compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds, evaluated for their ability to inhibit cancer cell growth, showed promising results compared to etoposide, a reference drug, indicating their potential as anticancer agents (Ravinaik et al., 2021).

2. Insecticidal Activity

The 1,3,4-oxadiazole ring, a component of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide, has been incorporated into various compounds displaying significant insecticidal activities. Particularly, these compounds have shown larvicidal effects against Plutella xylostella and Spodoptera exigua. Studies revealed that specific structural modifications, such as the presence of the 1,3,4-oxadiazole ring and different substituents attached to it, are crucial for enhancing insecticidal activity. This research provides insights into structure modification for improved insecticidal properties (Li et al., 2013; Qi et al., 2014).

3. Antimicrobial and Antitubercular Activities

Compounds related to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide have demonstrated potent antimicrobial and antitubercular activities. Several derivatives have been synthesized and screened for their inhibitory effects against various bacterial strains and Mycobacterium tuberculosis, showing significant potential as antimicrobial and antitubercular agents (Nayak et al., 2016; Kaneria et al., 2016; Gul et al., 2017).

4. Antidiabetic Properties

Compounds structurally similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide have been synthesized and evaluated for their antidiabetic activities through α-amylase inhibition assays, highlighting their potential in managing diabetes mellitus. These compounds offer promising routes for the development of new antidiabetic drugs, emphasizing the versatility of the 1,3,4-oxadiazole core in therapeutic applications (Lalpara et al., 2021).

Mechanism of Action

Target of action

1,3,4-oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . The specific targets of “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide” would depend on the specific biological activity it exhibits.

Pharmacokinetics

The ADME properties of “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide” would depend on its chemical structure and formulation. Generally, 1,3,4-oxadiazoles are well absorbed and distributed in the body due to their lipophilic nature .

Safety and Hazards

Future Directions

The future directions for similar compounds involve further investigation of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPATRVZLFSPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)

![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2558442.png)

![Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2558443.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558448.png)

![[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea](/img/structure/B2558453.png)